molecular formula C14H19N3 B12360820 Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine

Cat. No.: B12360820
M. Wt: 229.32 g/mol
InChI Key: HAONVJDXQAVWNV-UHFFFAOYSA-N
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Description

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a propylamine chain. The presence of these functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine typically involves the reaction of 1-methyl-5-phenyl-1H-pyrazole with a suitable alkylating agent, such as 3-chloropropylamine . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods typically use automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and applications compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine

InChI

InChI=1S/C14H19N3/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12/h3-5,7-8,11,15H,6,9-10H2,1-2H3

InChI Key

HAONVJDXQAVWNV-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C

Origin of Product

United States

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